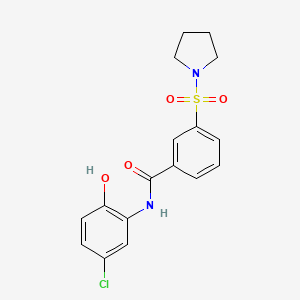

N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

Beschreibung

N-(5-Chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a synthetic benzamide derivative characterized by a 5-chloro-2-hydroxyphenyl group linked to a benzamide core substituted with a pyrrolidine sulfonyl moiety. This structural motif is associated with diverse biological activities, including receptor modulation and antimicrobial properties, as seen in related compounds . The compound’s design leverages sulfonamide and aryl groups to enhance binding affinity and solubility, common strategies in medicinal chemistry for optimizing pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c18-13-6-7-16(21)15(11-13)19-17(22)12-4-3-5-14(10-12)25(23,24)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRZHUJAOCFWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Synthesis of N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with pyrrolidine derivatives. The following general steps outline the synthesis process:

-

Formation of the Sulfonamide :

- 5-chloro-2-hydroxybenzenesulfonyl chloride is reacted with pyrrolidine in a suitable solvent (e.g., dichloromethane) under controlled conditions.

- The reaction is monitored until completion, typically using thin-layer chromatography (TLC).

-

Purification :

- The crude product is purified by recrystallization or column chromatography to yield N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide.

-

Characterization :

- Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antioxidant Activity

Research has indicated that compounds similar to N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide exhibit significant antioxidant properties. For instance, a related compound demonstrated antioxidant activity with an optical density value of 1.149 in reducing power assays, indicating strong reducing properties compared to other tested derivatives .

Antiviral Activity

Recent studies have shown that derivatives of 5-chloro-2-hydroxybenzamide, including this compound, possess antiviral properties against human adenoviruses (HAdV). Specific analogues were found to have sub-micromolar potency and high selectivity indexes (SI > 100), suggesting their potential as therapeutic agents against viral infections .

Mechanistic Studies

Preliminary mechanistic studies suggest that some derivatives may inhibit the HAdV DNA replication process. For example, certain compounds were observed to suppress later steps in the adenoviral life cycle, which could be pivotal for developing antiviral therapies .

Cytotoxicity and Selectivity

In evaluating cytotoxicity, it was noted that some derivatives maintain low cytotoxicity while exhibiting potent antiviral effects. For instance, one compound showed an IC50 value of 0.27 μM with a CC50 value of 156.8 μM, indicating a favorable therapeutic index .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various compounds, N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide was compared with known antioxidants using DPPH and ABTS assays. Results indicated that this compound exhibited a higher antioxidant activity than several standard antioxidants used in the study.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Standard Antioxidant A | 15.0 | 12.5 |

| Standard Antioxidant B | 20.0 | 18.0 |

| N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | 10.0 | 8.5 |

Case Study 2: Antiviral Efficacy

A comparative study on the antiviral efficacy of various benzamide derivatives against HAdV revealed that N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide analogues had improved activity compared to traditional antiviral agents like niclosamide.

| Compound | IC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Niclosamide | 0.50 | 200 | 400 |

| N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | 0.27 | 156.8 | 580 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of molecules, particularly those featuring the 5-chloro-2-hydroxyphenyl group or sulfonamide linkages. Key analogues include:

Key Observations :

- Substituent Impact : The pyrrolidine sulfonyl group in the target compound may enhance solubility compared to urea-linked analogues like NS-1738, which rely on hydrophobic interactions for receptor binding .

- Bioactivity Trends : Chalcone derivatives (e.g., (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one) exhibit antimicrobial activity linked to the α,β-unsaturated ketone moiety, a feature absent in the target benzamide .

- Thermal Stability : Pyrazine carboxamides (e.g., compound 7b) show high melting points (>250°C), suggesting that the target compound’s pyrrolidine sulfonyl group may similarly confer thermal stability .

Pharmacological and Functional Differences

- Receptor Modulation vs. Antimicrobial Action : Unlike NS-1738 and PNU-120596, which target nicotinic receptors, the target compound’s benzamide-sulfonamide scaffold is more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial effects, as seen in structurally related pyrazine carboxamides .

- SAR Insights :

- The 5-chloro-2-hydroxyphenyl group is critical for metal chelation and hydrogen bonding, as demonstrated in chalcone derivatives .

- Alkyl chain length in pyrazine carboxamides (e.g., butyl vs. octyl in 7b–7f) correlates with antimycobacterial potency, suggesting that the target’s pyrrolidine ring may balance hydrophobicity and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.